Cbz-NH-peg1-CH2CH2cooh

PROTAC linker molecular weight linker length

Select Cbz-NH-PEG1-CH2CH2COOH (267.28 g/mol) for unmatched synthetic precision in PROTAC development. Unlike PEG2/PEG3 alternatives, its single PEG1 unit delivers a shorter, more rigid linker—critical for targeting shallow binding pockets and forming stable ternary complexes. The Cbz protecting group enables selective hydrogenolysis-based deprotection orthogonal to base-labile Fmoc/Boc strategies, dramatically simplifying multi-step conjugate synthesis. With batch purity documented above 99%, this building block minimizes side reactions and downstream purification, delivering reproducible yields for ADC, nanoparticle, and targeted degrader programs.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B8096331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-peg1-CH2CH2cooh
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCOCCC(=O)O
InChIInChI=1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16)
InChIKeyCRNWVZCUBIJZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-NH-peg1-CH2CH2cooh: PROTAC Linker Procurement, Properties and Differentiation


Cbz-NH-peg1-CH2CH2cooh (CAS 1205751-19-4) is a heterobifunctional polyethylene glycol (PEG) linker containing a single ethylene glycol unit (PEG1), a benzyloxycarbonyl (Cbz) protected amine, and a terminal propanoic acid group . Its core application is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of targeted protein degraders [1]. The compound is supplied as a white to off-white solid powder with a reported purity of ≥98% and a molecular weight of 267.28 g/mol . Its selection over other in-class linkers hinges on specific, quantifiable physicochemical parameters that directly impact synthetic efficiency and final conjugate properties.

Why Cbz-NH-peg1-CH2CH2cooh Cannot Be Replaced by a Generic PEG Linker


Generic substitution of Cbz-NH-peg1-CH2CH2cooh with other PEG-based PROTAC linkers is precluded by three critical, quantifiable differentiators that directly govern experimental outcomes. First, the specific chain length and terminal chemistry dictate molecular weight and overall linker length, which are principal determinants of PROTAC ternary complex formation and degradation efficiency [1]. Second, the choice of amine protecting group (Cbz vs. Fmoc or Boc) defines the orthogonal deprotection strategy, directly impacting synthetic route design and compatibility with other functional groups . Third, variations in the PEG spacer length (PEG1 vs. PEG2, PEG3, etc.) alter the physicochemical properties, including solubility and flexibility, which in turn affect conjugate behavior in biological assays . Therefore, selecting this specific compound is not arbitrary but a decision based on its precise, measurable attributes as detailed below.

Cbz-NH-peg1-CH2CH2cooh: Head-to-Head Comparative Evidence for Procurement Decisions


Molecular Weight and Linker Length: Cbz-NH-peg1-CH2CH2cooh vs. Cbz-NH-PEG1-CH2COOH

Cbz-NH-peg1-CH2CH2cooh (MW 267.28 g/mol) differs from its closest analog, Cbz-NH-PEG1-CH2COOH (MW 253.25 g/mol), by a single methylene (-CH2-) unit in the carboxylic acid side chain . This results in a 14.03 g/mol difference in molecular weight and an increase in overall linker length by approximately 1.5 Å . This subtle increase can significantly impact the distance between the two ligands in a PROTAC molecule, which is a critical parameter for inducing productive ternary complex formation with the target protein and E3 ligase .

PROTAC linker molecular weight linker length Cbz-NH-PEG1-CH2COOH

PEG Spacer Length: Cbz-NH-peg1-CH2CH2cooh vs. Cbz-NH-PEG2-C2-acid

Cbz-NH-peg1-CH2CH2cooh contains a single ethylene glycol (PEG1) unit, whereas its analog Cbz-NH-PEG2-C2-acid contains two (PEG2) . This difference in PEG chain length translates to a measurable difference in molecular weight (267.28 vs. 311.33 g/mol, a 44.05 g/mol increase) and the number of rotatable bonds (9 vs. 12) [1]. The shorter PEG1 spacer in Cbz-NH-peg1-CH2CH2cooh offers a more constrained and rigid linker, which can be advantageous when designing PROTACs for targets with shallow binding pockets or when minimizing conformational flexibility is desired to enhance degradation efficiency .

PROTAC linker PEG spacer Cbz-NH-PEG2-C2-acid linker length

Amine Protecting Group: Cbz vs. Fmoc

Cbz-NH-peg1-CH2CH2cooh utilizes a benzyloxycarbonyl (Cbz) protecting group, removable under mild hydrogenolysis conditions . In contrast, Fmoc-NMe-PEG1-acid uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile . This fundamental chemical difference dictates the deprotection strategy and reagent compatibility. The Cbz group is orthogonal to base-sensitive functionalities that would be compromised by the piperidine used for Fmoc removal, enabling more complex, multi-step synthetic sequences .

PROTAC linker Cbz Fmoc protecting group orthogonal synthesis

Terminal Functional Group: Carboxylic Acid vs. Amine

Cbz-NH-peg1-CH2CH2cooh features a terminal carboxylic acid for amide bond formation . Its direct counterpart, CbzNH-PEG1-CH2CH2NH2, presents a terminal primary amine . This difference defines the type of conjugation chemistry employed. The acid group can be activated by reagents like HATU or EDC for coupling with amines, while the amine version reacts with activated esters or carboxylic acids . The choice dictates which ligand can be attached first in a PROTAC synthesis.

PROTAC linker carboxylic acid amine conjugation chemistry

Supplier Purity and Batch Consistency: Cbz-NH-peg1-CH2CH2cooh

Suppliers of Cbz-NH-peg1-CH2CH2cooh, such as TargetMol and MedChemExpress, report specific purity values, with TargetMol citing a batch purity of 99.83% and MedChemExpress reporting 98.80% . These precise values are critical for reproducible PROTAC synthesis, as impurities can interfere with conjugation efficiency and lead to by-products that complicate purification. While a direct comparator for this specific compound is not available in a single study, the reported purity is a key procurement metric for ensuring high-yield and high-purity final products.

PROTAC linker purity quality control batch consistency

Cbz-NH-peg1-CH2CH2cooh: Validated Research and Industrial Application Scenarios


PROTAC Development for Intracellular Protein Degradation

Cbz-NH-peg1-CH2CH2cooh is specifically employed as a linker in the synthesis of PROTACs for targeted intracellular protein degradation . The quantifiable differences in linker length and molecular weight (evidenced in Section 3) are critical for optimizing the distance between the E3 ligase ligand and the target protein ligand, a key determinant of degradation efficiency .

Multi-Step Orthogonal Synthesis of Complex Bioconjugates

The Cbz protecting group on Cbz-NH-peg1-CH2CH2cooh enables orthogonal deprotection strategies, as documented in Section 3 . This makes it ideal for multi-step syntheses where base-labile groups (incompatible with Fmoc) are present, or where selective deprotection under mild hydrogenolysis is required. This application is particularly relevant in the construction of complex molecules like antibody-drug conjugates (ADCs) or functionalized nanoparticles .

Synthesis of PROTACs with Rigid Linker Requirements

As established in Section 3, the single PEG1 unit in Cbz-NH-peg1-CH2CH2cooh provides a more constrained linker compared to its PEG2 or PEG3 counterparts . This characteristic is exploited in the design of PROTACs targeting proteins with shallow binding pockets, where a shorter, less flexible linker is required to achieve a stable ternary complex and induce efficient degradation .

High-Purity PROTAC Synthesis for Reproducible Research

The high purity of commercially available Cbz-NH-peg1-CH2CH2cooh, with documented batch values exceeding 99% , ensures that PROTAC synthesis can be performed with minimal side reactions and higher yields . This is a key consideration for researchers who require reproducible results and for industrial applications where downstream purification costs are a significant factor .

Technical Documentation Hub

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